molecular formula C16H23NO5 B151287 (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid CAS No. 16966-09-9

(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid

Cat. No. B151287
CAS RN: 16966-09-9
M. Wt: 309.36 g/mol
InChI Key: QJYMOTAFFJDTAG-YPMHNXCESA-N
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Description

The compound (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid is a chiral molecule that likely contains both an amino and a carboxylic acid functional group, protected by benzyloxy carbonyl and tert-butoxy groups, respectively. This structure suggests that the compound could be used as a building block in peptide synthesis or as an intermediate in the production of complex organic molecules.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid, they do offer insights into similar synthetic processes. For instance, the synthesis of related compounds such as (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline involves a Mitsunobu reaction, which is a common method for creating carbon-nitrogen bonds in the presence of a hydroxyl group . This suggests that a similar strategy could be employed in the synthesis of the compound , with the key step possibly being the introduction of the tert-butoxy and benzyloxy carbonyl protecting groups.

Molecular Structure Analysis

The molecular structure of (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid is not directly discussed in the provided papers. However, the structure of similar compounds, such as the perfluoro-tert-butyl 4-hydroxyproline, indicates that the steric and electronic effects of substituents can significantly influence the molecule's conformation . This implies that the tert-butoxy and benzyloxy carbonyl groups in the compound of interest would also affect its three-dimensional shape and reactivity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid are not described in the provided papers. However, based on the properties of similar compounds, it can be inferred that the molecule's solubility, stability, and reactivity would be influenced by its protecting groups and stereochemistry. For example, the tert-butoxy group is known to increase steric bulk, potentially affecting the solubility and reactivity of the compound .

Scientific Research Applications

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), a biomass-derived compound with carbonyl and carboxyl functional groups, demonstrates the potential in drug synthesis due to its versatility and economic benefits. It serves as a raw material for direct drug synthesis and for creating derivatives with targeted drug release capabilities, such as paclitaxel-LEV and polymer-betulinic acid-LEV derivatives. Additionally, LEV acts as a linker in pharmaceutical intermediates and can simplify drug synthesis processes by serving as a protective group (Zhang et al., 2021).

Natural Carboxylic Acids in Bioactivity

Research on natural carboxylic acids, including benzoic acid and cinnamic acid, highlights their antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationships (SAR) of these compounds suggest that features like hydroxyl groups and unsaturated bonds significantly influence their bioactivity, offering insights into designing more effective bioactive molecules (Godlewska-Żyłkiewicz et al., 2020).

Amino Acid Functionalized Quantum Dots

Amino acids have been employed to functionalize quantum dots, enhancing their electronic and optical properties. This functionalization has opened up applications in optoelectronic devices, sensors, and energy storage systems. The use of amino acids provides solubility, sustainability, and biocompatibility to quantum dots, making them suitable for a wide range of applications (Ravi et al., 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYMOTAFFJDTAG-YPMHNXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427035
Record name AmbotzZAA1168
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid

CAS RN

16966-09-9
Record name O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16966-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AmbotzZAA1168
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Threonine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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